molecular formula C15H16N2O3 B13185322 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13185322
M. Wt: 272.30 g/mol
InChI Key: SNEJYCLVWYCPJB-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane. This reaction is catalyzed by Yb(OTf)3 in acetonitrile, forming the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . The intermediate is then purified by recrystallization from optimized solvents, which is beneficial for large-scale production .

Industrial Production Methods

For industrial production, the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is cast directly for subsequent reactions without further purification. This method ensures a higher overall yield and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific substitution pattern and the presence of both a nitrile and a methoxyphenyl group

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-[1-(2-methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H16N2O3/c1-20-14-7-3-2-6-12(14)17-10-4-5-11(15(17)19)13(18)8-9-16/h2-3,6-7,11H,4-5,8,10H2,1H3

InChI Key

SNEJYCLVWYCPJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCCC(C2=O)C(=O)CC#N

Origin of Product

United States

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